molecular formula C22H14N2O9 B10887253 2-Acetylbenzene-1,4-diyl bis(3-nitrobenzoate)

2-Acetylbenzene-1,4-diyl bis(3-nitrobenzoate)

Cat. No.: B10887253
M. Wt: 450.4 g/mol
InChI Key: LJPUMIIBYLWUDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetylbenzene-1,4-diyl bis(3-nitrobenzoate) is an organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of acetyl and nitro groups attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetylbenzene-1,4-diyl bis(3-nitrobenzoate) typically involves a multi-step process One common method includes the nitration of benzene derivatives followed by acetylation

Industrial Production Methods

In an industrial setting, the production of 2-Acetylbenzene-1,4-diyl bis(3-nitrobenzoate) can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

2-Acetylbenzene-1,4-diyl bis(3-nitrobenzoate) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Acetylbenzene-1,4-diyl bis(3-nitrobenzoate) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetylbenzene-1,4-diyl bis(3-nitrobenzoate) involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the acetyl group can form covalent bonds with nucleophiles. These interactions can lead to the modulation of biological pathways and the inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetylbenzene-1,4-diyl bis(3-nitrobenzoate) is unique due to the presence of both acetyl and nitro groups, which provide a combination of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C22H14N2O9

Molecular Weight

450.4 g/mol

IUPAC Name

[3-acetyl-4-(3-nitrobenzoyl)oxyphenyl] 3-nitrobenzoate

InChI

InChI=1S/C22H14N2O9/c1-13(25)19-12-18(32-21(26)14-4-2-6-16(10-14)23(28)29)8-9-20(19)33-22(27)15-5-3-7-17(11-15)24(30)31/h2-12H,1H3

InChI Key

LJPUMIIBYLWUDG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.